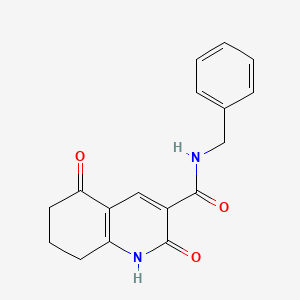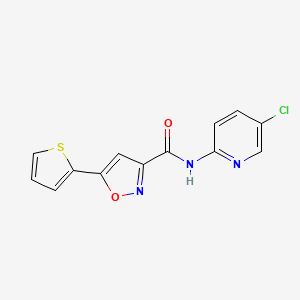![molecular formula C21H13FN2O3S B4624062 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
Pyrimidinediones and their derivatives are a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The molecule , with its specific substituents, likely shares some of these characteristics. The structural features suggest potential interactions with biological targets, making it a candidate for further chemical and pharmacological studies.
Synthesis Analysis
Compounds with the pyrimidinedione core are typically synthesized through condensation reactions involving barbituric acid derivatives and appropriate aldehydes or ketones. The presence of fluorophenyl and furyl groups suggests a multi-step synthesis that could involve selective functionalization of the core structure followed by cross-coupling reactions to introduce the specific substituents (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives is characterized by the presence of a heterocyclic core, which can adopt various conformations depending on the substituents' nature and position. X-ray crystallography studies on similar compounds have revealed that the arrangement of substituents significantly influences the overall molecular geometry, affecting the compound's physical and chemical properties (Krishnamurthy et al., 2014).
Chemical Reactions and Properties
The presence of fluorophenyl and furyl groups in the molecule suggests a high degree of reactivity towards nucleophilic substitution and addition reactions. These groups can influence the electronic distribution within the molecule, making certain positions more reactive. The thioxodihydropyrimidine core itself is likely to engage in hydrogen bonding and other non-covalent interactions, which could be exploited in designing interactions with biological targets.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are heavily influenced by the nature of their substituents. Fluorinated compounds, for example, tend to exhibit increased thermal stability and lower solubility in polar solvents due to the strong electronegativity of fluorine (Madhra et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study by Krištafor et al. (2009) described the synthesis of fluorophenylalkyl and fluorophenylalkenyl side chain pyrimidine derivatives, including the structure of interest. This work involved lithiation and nucleophilic addition or substitution reactions, with structural confirmation via NMR and MS. Some derivatives exhibited significant cytostatic activities against tumor cell lines, highlighting the importance of unsaturated side chains for inhibitory activity (Krištafor et al., 2009).
Antimycobacterial Activity
Küçükgüzel et al. (1999) synthesized various dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones and evaluated their antimycobacterial activity. Compounds were found to exhibit considerable activity against Mycobacterium species, indicating potential therapeutic applications (Küçükgüzel et al., 1999).
Inhibition of Nucleoside Phosphorylase
Woodman et al. (1980) investigated 2,4-pyrimidinedione derivatives as inhibitors of nucleoside phosphorylases, crucial for the cleavage of 5-fluorouracil from prodrugs. This research showed the potential of certain derivatives to inhibit these enzymes, providing a basis for enhancing prodrug effectiveness in cancer treatment (Woodman et al., 1980).
Novel Syntheses and Applications
Hassan (2000) reported on the synthesis of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and furo[2,3: 5,6]-pyrimido[3,4-b][2,3-e]indolo[1,2,4]triazine, demonstrating a new ring system. This illustrates the versatility of pyrimidine derivatives in creating novel compounds with potential biological activities (Hassan, 2000).
Catalyst Precursors for Polymer Synthesis
Dreier et al. (2000) synthesized 2-hetaryl-substituted bis(indenyl)zirconium complexes, including derivatives with furyl groups, as catalyst precursors for elastomeric polypropylene formation. This research highlights the application of furyl-substituted compounds in the field of material science and polymer chemistry (Dreier et al., 2000).
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3S/c22-14-8-6-13(7-9-14)18-11-10-16(27-18)12-17-19(25)23-21(28)24(20(17)26)15-4-2-1-3-5-15/h1-12H,(H,23,25,28)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTXGQIRTUIELX-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)

![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)
![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)
![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)
![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)
![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)

